molecular formula C26H20BrN3O3 B11623902 N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide

Cat. No.: B11623902
M. Wt: 502.4 g/mol
InChI Key: FUPDPKCKMPDANU-KQWNVCNZSA-N
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Description

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a pyridinylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The pyridinylmethylamino group is then added via nucleophilic substitution. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide
  • N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide

Uniqueness

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C26H20BrN3O3

Molecular Weight

502.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H20BrN3O3/c27-21-8-6-19(7-9-21)24-11-10-22(33-24)16-23(30-25(31)20-4-2-1-3-5-20)26(32)29-17-18-12-14-28-15-13-18/h1-16H,17H2,(H,29,32)(H,30,31)/b23-16-

InChI Key

FUPDPKCKMPDANU-KQWNVCNZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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